molecular formula C7H9Br2N B8053093 2-(Bromomethyl)-5-methylpyridine hydrobromide

2-(Bromomethyl)-5-methylpyridine hydrobromide

Cat. No.: B8053093
M. Wt: 266.96 g/mol
InChI Key: DGEDLGGMVQAUFH-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-methylpyridine hydrobromide is a chemical compound belonging to the pyridine derivatives family. It is commonly used in various chemical reactions and research applications due to its unique properties. The compound’s molecular formula is C7H9Br2N, and it has a molecular weight of 252.93 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Bromomethyl)-5-methylpyridine hydrobromide can be synthesized through the bromination of 5-methylpyridine. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in the presence of a solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 0-5°C to control the reaction rate .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-methylpyridine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Pyridine N-oxides.

    Reduction: Methyl-substituted pyridines.

Scientific Research Applications

2-(Bromomethyl)-5-methylpyridine hydrobromide is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: It is involved in the development of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-methylpyridine hydrobromide involves its reactivity as an electrophile. The bromomethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-5-methylpyridine hydrobromide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other similar compounds. This makes it particularly useful in certain synthetic applications where other compounds may not be as effective .

Properties

IUPAC Name

2-(bromomethyl)-5-methylpyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.BrH/c1-6-2-3-7(4-8)9-5-6;/h2-3,5H,4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEDLGGMVQAUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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